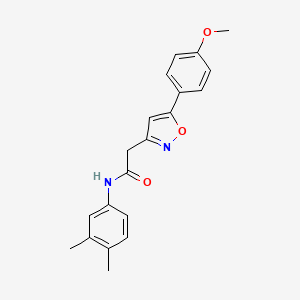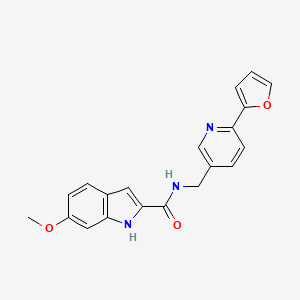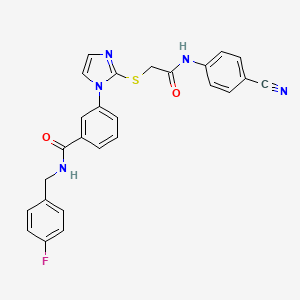
2-Tert-butyl-1-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 . It is used in various research and industrial applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Tert-butyl-1-methylpiperazine dihydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-1-methylpiperazine dihydrochloride consists of nine carbon atoms, twenty-two hydrogen atoms, two chlorine atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Tert-butyl-1-methylpiperazine dihydrochloride include a molecular weight of 229.19 and a molecular formula of C9H22Cl2N2 .Applications De Recherche Scientifique
Environmental Impact and Degradation
Synthetic phenolic antioxidants (SPAs), which include compounds structurally similar to 2-Tert-butyl-1-methylpiperazine dihydrochloride, are extensively used across various industries to extend product shelf life by retarding oxidative reactions. Research has highlighted the widespread environmental occurrence of SPAs, including their detection in indoor dust, outdoor air particulates, sea sediment, and river water. Notably, these compounds and their transformation products have been found in human tissues and fluids, indicating significant human exposure pathways through food intake, dust ingestion, and personal care products. Toxicity studies have raised concerns about the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs, emphasizing the need for future research to focus on the contamination and environmental behaviors of novel SPAs, their co-exposure effects, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Fuel Additives and Environmental Concerns
Methyl tert-butyl ether (MTBE) is a gasoline additive related to 2-Tert-butyl-1-methylpiperazine dihydrochloride, enhancing gasoline's octane level and reducing pollutants. However, MTBE's environmental release has raised public and governmental concerns due to its extensive use and the challenges associated with its degradation. Studies exploring the decomposition of MTBE, particularly through novel methods such as cold plasma reactors, demonstrate the potential for alternative decomposition mechanisms that convert MTBE into less harmful substances, offering insights into managing environmental pollution from fuel additives (Hsieh et al., 2011).
Toxicity and Biodegradation Pathways
Research on the toxicity and biodegradation of substances structurally related to 2-Tert-butyl-1-methylpiperazine dihydrochloride, such as ethyl tert-butyl ether (ETBE), reveals that these compounds can be degraded under aerobic conditions through mechanisms involving hydroxylation and subsequent metabolic transformations. These findings highlight the importance of understanding the biodegradation pathways and the influence of site-specific conditions on the degradation potential of similar compounds in soil and groundwater. Although the anaerobic biodegradation of these compounds remains poorly characterized, the identification of microorganisms capable of degrading them aerobically offers a basis for bioremediation strategies in contaminated environments (Thornton et al., 2020).
Propriétés
IUPAC Name |
2-tert-butyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-10-5-6-11(8)4;;/h8,10H,5-7H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYTZMEPMWJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-methylpiperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2555934.png)
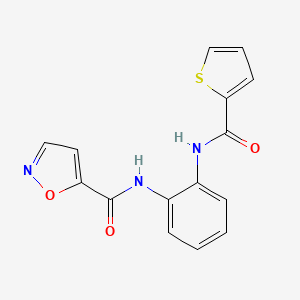
![Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2555937.png)
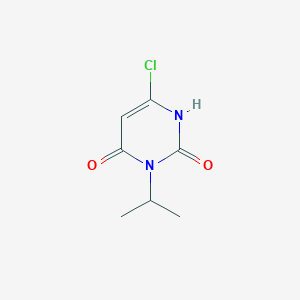
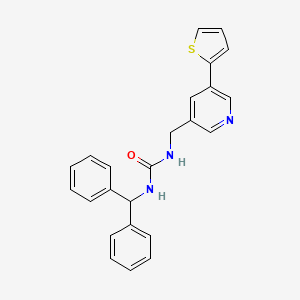

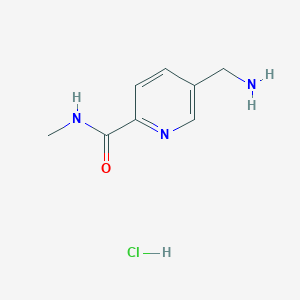
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)
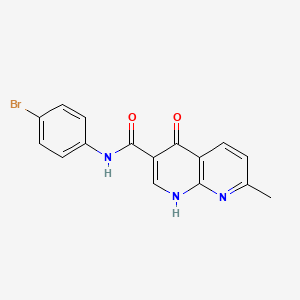
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)
